molecular formula C16H27NO B1437812 N-[4-(Isopentyloxy)benzyl]-1-butanamine CAS No. 1036438-15-9

N-[4-(Isopentyloxy)benzyl]-1-butanamine

Cat. No.: B1437812
CAS No.: 1036438-15-9
M. Wt: 249.39 g/mol
InChI Key: XRHOYPSBPALZDN-UHFFFAOYSA-N
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Description

N-[4-(Isopentyloxy)benzyl]-1-butanamine is an organic compound with the molecular formula C16H27NO and a molecular weight of 249.39 g/mol . This compound is characterized by the presence of a benzyl group substituted with an isopentyloxy group and a butanamine chain. It is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

N-[4-(Isopentyloxy)benzyl]-1-butanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-[4-(Isopentyloxy)benzyl]-1-butanamine” is not clear from the available information. It’s used in biochemical research, but the specific applications or effects are not detailed .

Safety and Hazards

“N-[4-(Isopentyloxy)benzyl]-1-butanamine” is classified as an irritant . Always handle with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Isopentyloxy)benzyl]-1-butanamine typically involves the reaction of 4-(isopentyloxy)benzyl chloride with 1-butanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Isopentyloxy)benzyl]-1-butanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Isopentyloxy)benzyl]-1-butanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butanamine chain may influence its reactivity and interactions compared to its shorter-chain analogs .

Properties

IUPAC Name

N-[[4-(3-methylbutoxy)phenyl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-4-5-11-17-13-15-6-8-16(9-7-15)18-12-10-14(2)3/h6-9,14,17H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHOYPSBPALZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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